Volanesorsen

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

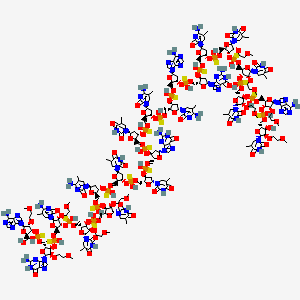

Fórmula molecular |

C230H320N63O125P19S19 |

|---|---|

Peso molecular |

7165 g/mol |

Nombre IUPAC |

1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-[hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C230H320N63O125P19S19/c1-98-55-274(217(308)254-178(98)231)142-45-112(400-419(322,438)361-70-124-113(46-143(381-124)275-56-99(2)179(232)255-218(275)309)401-423(326,442)367-76-130-119(52-149(387-130)288-92-248-152-183(236)242-89-245-186(152)288)407-427(330,446)369-78-132-121(54-151(389-132)290-94-252-156-190(290)260-215(240)263-202(156)306)408-425(328,444)365-72-125-114(47-144(382-125)276-57-100(3)180(233)256-219(276)310)406-428(331,447)372-81-134-160(171(354-38-28-344-18)206(393-134)283-64-107(10)196(300)269-226(283)317)412-432(335,451)375-84-137-163(173(356-40-30-346-20)208(395-137)285-66-109(12)198(302)271-228(285)319)415-435(338,454)377-86-139-165(175(358-42-32-348-22)210(397-139)287-68-111(14)200(304)273-230(287)321)416-436(339,455)379-87-140-166(176(359-43-33-349-23)212(398-140)292-96-250-154-185(238)244-91-247-188(154)292)417-430(333,449)371-80-133-158(295)168(351-35-25-341-15)204(391-133)282-63-106(9)195(299)268-225(282)316)123(380-142)71-362-421(324,440)403-117-50-147(279-61-104(7)193(297)266-223(279)314)386-128(117)75-366-426(329,445)409-120-53-150(289-93-251-155-189(289)259-214(239)262-201(155)305)388-131(120)77-368-424(327,443)405-118-51-148(280-62-105(8)194(298)267-224(280)315)385-127(118)74-364-422(325,441)404-116-49-146(278-60-103(6)192(296)265-222(278)313)384-126(116)73-363-420(323,439)402-115-48-145(277-58-101(4)181(234)257-220(277)311)383-129(115)79-370-429(332,448)411-162-136(394-207(172(162)355-39-29-345-19)284-65-108(11)197(301)270-227(284)318)83-374-434(337,453)414-164-138(396-209(174(164)357-41-31-347-21)286-67-110(13)199(303)272-229(286)320)85-376-433(336,452)413-161-135(392-205(170(161)353-37-27-343-17)281-59-102(5)182(235)258-221(281)312)82-378-437(340,456)418-167-141(399-213(177(167)360-44-34-350-24)293-97-253-157-191(293)261-216(241)264-203(157)307)88-373-431(334,450)410-159-122(69-294)390-211(169(159)352-36-26-342-16)291-95-249-153-184(237)243-90-246-187(153)291/h55-68,89-97,112-151,158-177,204-213,294-295H,25-54,69-88H2,1-24H3,(H,322,438)(H,323,439)(H,324,440)(H,325,441)(H,326,442)(H,327,443)(H,328,444)(H,329,445)(H,330,446)(H,331,447)(H,332,448)(H,333,449)(H,334,450)(H,335,451)(H,336,452)(H,337,453)(H,338,454)(H,339,455)(H,340,456)(H2,231,254,308)(H2,232,255,309)(H2,233,256,310)(H2,234,257,311)(H2,235,258,312)(H2,236,242,245)(H2,237,243,246)(H2,238,244,247)(H,265,296,313)(H,266,297,314)(H,267,298,315)(H,268,299,316)(H,269,300,317)(H,270,301,318)(H,271,302,319)(H,272,303,320)(H,273,304,321)(H3,239,259,262,305)(H3,240,260,263,306)(H3,241,261,264,307)/t112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,204+,205+,206+,207+,208+,209+,210+,211+,212+,213+,419?,420?,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?/m0/s1 |

Clave InChI |

IJUQCWMZCMFFJP-GQSLRNSLSA-N |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=S)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=S)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5OCCOC)N6C=C(C(=O)NC6=O)C)COP(=S)(O)O[C@@H]7[C@H](O[C@H]([C@@H]7OCCOC)N8C=C(C(=O)NC8=O)C)COP(=S)(O)O[C@@H]9[C@H](O[C@H]([C@@H]9OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5C(OC(C5OCCOC)N6C=C(C(=O)NC6=O)C)COP(=S)(O)OC7C(OC(C7OCCOC)N8C=C(C(=O)NC8=O)C)COP(=S)(O)OC9C(OC(C9OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)O |

Origen del producto |

United States |

Foundational & Exploratory

Volanesorsen: A Deep Dive into the Mechanism of Action of an Antisense Oligonucleotide Inhibitor of Apolipoprotein C-III

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Volanesorsen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein C-III (apoC-III), a key regulator of triglyceride metabolism. By specifically targeting the messenger RNA (mRNA) of apoC-III, this compound leads to a significant reduction in plasma triglyceride levels, offering a novel therapeutic approach for managing conditions characterized by severe hypertriglyceridemia, such as familial chylomicronemia syndrome (FCS).

This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from pivotal clinical trials, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Molecular Mechanism of Action

This compound's therapeutic effect is achieved through a precise, antisense-mediated inhibition of apoC-III protein synthesis. The drug is a synthetic, single-stranded nucleic acid analog, 20 nucleotides in length, with a "gapmer" design. This structure consists of a central block of deoxynucleotides flanked by 2'-O-methoxyethyl (MOE) modified ribonucleotides. This chimeric design is crucial for its mechanism of action.

Upon subcutaneous administration, this compound distributes to various tissues, with the primary site of action being the liver, where apoC-III is predominantly synthesized. The antisense oligonucleotide is designed to be complementary to a specific sequence within the 3' untranslated region of the human apoC-III mRNA.

The mechanism unfolds in the following steps:

-

Hybridization: The this compound molecule binds with high specificity to its target apoC-III mRNA sequence, forming an RNA-DNA heteroduplex.

-

RNase H1 Recruitment: The DNA-like gap of the this compound molecule in the heteroduplex is recognized and bound by Ribonuclease H1 (RNase H1), a ubiquitous cellular enzyme.

-

mRNA Degradation: RNase H1 selectively cleaves the RNA strand of the RNA-DNA hybrid, leading to the degradation of the apoC-III mRNA.[1]

-

Inhibition of Protein Synthesis: The degradation of the apoC-III mRNA prevents it from being translated into the apoC-III protein by the ribosomal machinery.

-

Reduction of ApoC-III Levels: The net result is a significant and sustained reduction in the intracellular and circulating levels of apoC-III protein.

By inhibiting the production of apoC-III, this compound effectively removes a key inhibitor of triglyceride clearance, leading to a profound reduction in plasma triglyceride levels.

The Role of Apolipoprotein C-III in Triglyceride Metabolism

ApoC-III plays a multifaceted role in the regulation of triglyceride-rich lipoproteins (TRLs), including chylomicrons and very-low-density lipoproteins (VLDL). Its primary functions are:

-

Inhibition of Lipoprotein Lipase (LPL): ApoC-III is a potent inhibitor of LPL, the primary enzyme responsible for the hydrolysis of triglycerides in TRLs into free fatty acids for uptake by peripheral tissues. The proposed mechanism for this inhibition involves the displacement of LPL from the surface of triglyceride-rich lipoprotein particles.

-

Inhibition of Hepatic Clearance of TRLs: ApoC-III interferes with the hepatic uptake of TRL remnants by blocking their interaction with key receptors, including the low-density lipoprotein receptor (LDLR) and LDLR-related protein 1 (LRP1).[2][3] This interference is thought to occur by masking the binding sites for apolipoprotein B (apoB) and apolipoprotein E (apoE) on the lipoprotein particles.

-

Promotion of VLDL Assembly and Secretion: Some evidence suggests that apoC-III may also promote the assembly and secretion of VLDL from the liver.

By reducing apoC-III levels, this compound effectively reverses these inhibitory effects, leading to enhanced LPL activity and increased hepatic clearance of TRLs, thereby lowering plasma triglyceride concentrations.

Quantitative Data from Clinical Trials

The efficacy of this compound in reducing triglyceride and apoC-III levels has been demonstrated in several clinical trials. The following tables summarize key quantitative data from the Phase 3 APPROACH and COMPASS studies.

Table 1: Efficacy of this compound in the APPROACH Study (Familial Chylomicronemia Syndrome)

| Parameter | This compound (n=33) | Placebo (n=33) | p-value |

| Mean Baseline Triglycerides (mg/dL) | 2,209 | 2,209 | - |

| Mean % Change in Triglycerides at 3 Months | -77% | +18% | <0.0001 |

| Mean Absolute Reduction in Triglycerides at 3 Months (mg/dL) | -1,712 | - | - |

| Mean % Change in ApoC-III at 3 Months | -84% | +6.1% | <0.001 |

Data from the APPROACH study, a randomized, double-blind, placebo-controlled, 52-week Phase 3 study in 66 patients with FCS.[4][5]

Table 2: Efficacy of this compound in the COMPASS Study (Multifactorial Severe Hypertriglyceridemia)

| Parameter | This compound (n=76) | Placebo (n=38) | p-value |

| Mean Baseline Triglycerides (mg/dL) | ~1,260 | ~1,260 | - |

| Mean % Change in Triglycerides at 3 Months | -71.2% | +0.9% | <0.0001 |

| Mean Absolute Reduction in Triglycerides at 3 Months (mg/dL) | -869 | - | <0.0001 |

Data from the COMPASS trial, a randomized, placebo-controlled, double-blind, phase 3 study in 114 patients with multifactorial severe hypertriglyceridemia or FCS.[6][7]

Table 3: Effects of this compound on Other Lipid Parameters (Meta-analysis Data)

| Parameter | Mean % Change with this compound |

| VLDL | -73% |

| ApoB48 | -65% |

| HDL-C | +40% |

Data from a meta-analysis of three randomized controlled clinical trials (n=156).[6]

Experimental Protocols

The investigation of this compound's mechanism of action and its clinical efficacy relies on a suite of well-established experimental protocols. Below are detailed methodologies for key experiments.

Quantification of ApoC-III mRNA Levels

Objective: To determine the effect of this compound on the levels of apoC-III mRNA in target tissues (e.g., liver).

Methodology: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

-

RNA Extraction: Total RNA is isolated from liver tissue samples or cultured hepatocytes using a commercially available RNA extraction kit (e.g., TRIzol reagent or column-based kits). The quality and quantity of the extracted RNA are assessed using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

-

Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR. The reaction mixture includes the cDNA template, specific forward and reverse primers for the human apoC-III gene, a fluorescent DNA-binding dye (e.g., SYBR Green) or a target-specific fluorescent probe (e.g., TaqMan probe), and a DNA polymerase. The qPCR is performed in a thermal cycler that monitors the fluorescence intensity in real-time.

-

Data Analysis: The cycle threshold (Ct) values, which are inversely proportional to the amount of target mRNA, are determined. The relative expression of apoC-III mRNA is calculated using the delta-delta Ct method, normalizing to the expression of a stable housekeeping gene (e.g., GAPDH, ACTB).

Measurement of Plasma ApoC-III Protein Levels

Objective: To quantify the concentration of apoC-III protein in plasma or serum samples.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) or Nephelometry

-

Sample Preparation: Plasma or serum samples are collected from subjects and stored at -80°C until analysis. Samples may be diluted as necessary to fall within the dynamic range of the assay.

-

ELISA Protocol:

-

A microtiter plate is coated with a capture antibody specific for human apoC-III.

-

The plate is washed, and non-specific binding sites are blocked.

-

Diluted plasma samples and a series of known concentration standards are added to the wells and incubated.

-

After washing, a detection antibody, also specific for apoC-III and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

Following another wash step, a substrate for the enzyme is added, leading to a colorimetric reaction.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

The concentration of apoC-III in the samples is determined by interpolating from the standard curve.

-

-

Nephelometry Protocol: This automated method measures the turbidity of a sample after the addition of a specific antiserum. The degree of light scattering is proportional to the concentration of the antigen (apoC-III). This method is often used in clinical laboratories for its speed and precision.[8]

Determination of Plasma Triglyceride Levels

Objective: To measure the concentration of triglycerides in plasma or serum.

Methodology: Enzymatic Colorimetric Assay

-

Principle: This assay involves a series of coupled enzymatic reactions.

-

Reaction Steps:

-

Lipolysis: Lipoprotein lipase (LPL) hydrolyzes triglycerides in the sample to glycerol and free fatty acids.

-

Glycerol Kinase Reaction: Glycerol is phosphorylated by ATP in a reaction catalyzed by glycerol kinase (GK) to form glycerol-3-phosphate (G3P) and ADP.

-

Glycerol-3-Phosphate Oxidase Reaction: G3P is oxidized by glycerol-3-phosphate oxidase (GPO) to dihydroxyacetone phosphate (DHAP) and hydrogen peroxide (H2O2).

-

Peroxidase Reaction: In the presence of peroxidase (POD), the H2O2 reacts with a chromogenic substrate (e.g., 4-aminoantipyrine and a phenol derivative) to produce a colored product.

-

-

Measurement: The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 500-550 nm). The intensity of the color is directly proportional to the triglyceride concentration in the sample.

-

Calculation: The triglyceride concentration is calculated by comparing the absorbance of the sample to that of a known standard.

Lipoprotein Lipase (LPL) Activity Assay

Objective: To measure the enzymatic activity of LPL in post-heparin plasma.

Methodology: Fluorometric Assay

-

Sample Collection: Blood is collected from subjects after an intravenous injection of heparin, which releases LPL from the endothelial surface into the circulation. Plasma is then isolated.

-

Assay Principle: A non-fluorescent substrate analog of triglyceride is used. Upon cleavage by LPL, a fluorescent product is released.

-

Procedure:

-

Post-heparin plasma samples and LPL standards are added to the wells of a microtiter plate.

-

The fluorogenic substrate is added to initiate the reaction.

-

The plate is incubated at 37°C.

-

The increase in fluorescence is measured over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: The rate of the reaction (change in fluorescence per unit time) is calculated and is proportional to the LPL activity in the sample. The activity is determined by comparison to a standard curve generated with known concentrations of LPL.

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.

Conclusion

This compound represents a targeted therapeutic strategy that leverages antisense technology to address the root cause of elevated triglycerides in certain patient populations. Its mechanism of action, centered on the specific degradation of apoC-III mRNA, leads to a cascade of downstream effects that collectively enhance the clearance of triglyceride-rich lipoproteins. The robust clinical data, supported by well-defined experimental methodologies, underscores the potential of this compound as a valuable therapeutic option for individuals with severe hypertriglyceridemia. Further research will continue to elucidate the full spectrum of its metabolic effects and long-term clinical benefits.

References

- 1. Apolipoproteins C-I and C-III Inhibit Lipoprotein Lipase Activity by Displacement of the Enzyme from Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ApoC-III inhibits clearance of triglyceride-rich lipoproteins through LDL family receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Roles of ApoC-III on the Metabolism of Triglyceride-Rich Lipoproteins in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Exploring this compound: a promising approach to preventing acute pancreatitis in severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of this compound in patients with multifactorial chylomicronaemia (COMPASS): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human apolipoprotein CIII levels; evaluation of three assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Volanesorsen Apolipoprotein C-III Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Familial Chylomicronemia Syndrome and the Central Role of Apolipoprotein C-III

Familial chylomicronemia syndrome (FCS) is a rare, autosomal recessive genetic disorder characterized by severe hypertriglyceridemia, with fasting triglyceride levels often exceeding 1,000 mg/dL and sometimes reaching as high as 15,000 mg/dL. This condition arises from a deficiency in the activity of lipoprotein lipase (LPL), the primary enzyme responsible for the hydrolysis of triglycerides from chylomicrons and very-low-density lipoproteins (VLDL). The genetic basis for FCS most commonly involves mutations in the LPL gene itself, but can also result from mutations in genes encoding for proteins essential for LPL function, such as APOC2, APOA5, LMF1, and GPIHBP1.

The hallmark of FCS is the accumulation of chylomicrons in the plasma, leading to a range of clinical manifestations including recurrent episodes of acute pancreatitis, eruptive xanthomas, lipemia retinalis, and hepatosplenomegaly. Patients with FCS face a significant disease burden, with chronic abdominal pain and the constant threat of life-threatening pancreatitis. Standard lipid-lowering therapies are generally ineffective in this patient population, highlighting the need for novel therapeutic strategies.

Apolipoprotein C-III (ApoC-III) has emerged as a key regulator of triglyceride metabolism and a promising therapeutic target for severe hypertriglyceridemia. Synthesized primarily in the liver, ApoC-III is a component of triglyceride-rich lipoproteins (TRLs), including chylomicrons and VLDL, as well as high-density lipoprotein (HDL). Its multifaceted role in triglyceride metabolism involves both LPL-dependent and LPL-independent pathways.

The Core Mechanism: Volanesorsen and Antisense Inhibition of ApoC-III

This compound is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to specifically target the messenger RNA (mRNA) for human ApoC-III. By binding to the APOC3 mRNA in a sequence-specific manner, this compound initiates the degradation of the mRNA transcript through the action of RNase H1, a ubiquitous cellular enzyme. This targeted degradation of APOC3 mRNA effectively prevents the translation of the ApoC-III protein, leading to a profound and sustained reduction in circulating ApoC-III levels.

The reduction in ApoC-III has a dual effect on triglyceride metabolism:

-

LPL-Dependent Pathway: By removing the inhibitory effect of ApoC-III on LPL, this compound enhances the lipolysis of triglyceride-rich lipoproteins, facilitating the clearance of triglycerides from the circulation.

-

LPL-Independent Pathway: ApoC-III also inhibits the hepatic uptake of TRL remnants by interfering with their binding to lipoprotein receptors. By reducing ApoC-III levels, this compound promotes the clearance of these remnants by the liver, a mechanism that is particularly crucial in patients with deficient LPL activity.

Quantitative Efficacy of this compound: A Summary of Clinical Trial Data

The efficacy of this compound in reducing triglycerides and ApoC-III has been demonstrated in several key clinical trials. The following tables summarize the quantitative data from the Phase 3 APPROACH and COMPASS studies.

Table 1: Efficacy of this compound in the APPROACH Study (Familial Chylomicronemia Syndrome)

| Parameter | This compound (n=33) | Placebo (n=33) | p-value |

| Baseline Triglycerides (mg/dL), mean | 2,209 | 2,209 | - |

| Change in Triglycerides at 3 Months, mean % | -77% | +18% | <0.0001[1] |

| Absolute Change in Triglycerides at 3 Months (mg/dL), mean | -1,712 | +92 | <0.001 |

| Patients Achieving Triglycerides <750 mg/dL at 3 Months | 77% | 10% | <0.001 |

| Change in ApoC-III at 3 Months, mean % | -84% | +6% | <0.001[2] |

Table 2: Efficacy of this compound in the COMPASS Study (Multifactorial Chylomicronemia)

| Parameter | This compound (n=75) | Placebo (n=38) | p-value |

| Baseline Triglycerides (mg/dL), mean | 1,261 | - | - |

| Change in Triglycerides at 3 Months, mean % | -71.2% | +0.9% | <0.0001[3] |

| Absolute Change in Triglycerides at 3 Months (mg/dL), mean | -869 | +74 | <0.0001[3] |

| Patients with FCS (n=7) Change in Triglycerides at 3 Months, mean % | -73% | - | -[2] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the research and development of this compound.

Quantification of ApoC-III mRNA in Liver Tissue by RT-qPCR

Objective: To measure the relative or absolute levels of APOC3 mRNA in liver tissue to assess the pharmacodynamic effect of this compound.

Methodology:

-

Tissue Homogenization and RNA Extraction:

-

Excise fresh liver tissue and immediately place it in an RNA stabilization solution or snap-freeze in liquid nitrogen.

-

Homogenize the tissue using a mechanical homogenizer in a lysis buffer (e.g., TRIzol).

-

Extract total RNA using a phenol-chloroform extraction method followed by isopropanol precipitation.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

-

Reverse Transcription (RT):

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Use a commercially available cDNA synthesis kit for consistency.

-

-

Quantitative PCR (qPCR):

-

Design or obtain validated primers specific for the human APOC3 gene and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the amplification data to determine the cycle threshold (Ct) values.

-

Calculate the relative expression of APOC3 mRNA normalized to the housekeeping gene using the 2-ΔΔCt method.

-

Measurement of Plasma ApoC-III Protein Levels by ELISA

Objective: To quantify the concentration of ApoC-III protein in plasma or serum samples.

Methodology:

-

Sample Preparation:

-

Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Thaw samples on ice and dilute them appropriately in the assay buffer provided with the ELISA kit.

-

-

ELISA Procedure (Sandwich ELISA):

-

Use a commercially available human ApoC-III ELISA kit.

-

Add standards and diluted samples to the wells of a microplate pre-coated with a capture antibody specific for human ApoC-III.

-

Incubate to allow the ApoC-III in the samples to bind to the immobilized antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody specific for a different epitope on ApoC-III and incubate.

-

Wash the plate again.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate to remove unbound conjugate.

-

Add a chromogenic substrate (e.g., TMB) and incubate in the dark to allow for color development.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of ApoC-III in the samples by interpolating their absorbance values from the standard curve.

-

In Vivo Triglyceride-Rich Lipoprotein (TRL) Clearance Assay in Mice

Objective: To assess the rate of clearance of TRLs from the circulation in a mouse model.

Methodology:

-

Preparation of Radiolabeled TRLs:

-

Prepare TRL-like particles by emulsifying a lipid mixture containing radiolabeled triglycerides (e.g., [3H]triolein) and a non-hydrolyzable lipid marker (e.g., [14C]cholesteryl oleate).

-

Isolate the TRL fraction by ultracentrifugation.

-

-

Animal Procedure:

-

Sample Processing and Analysis:

-

Separate plasma from the blood samples by centrifugation.

-

Measure the radioactivity of both 3H and 14C in an aliquot of the plasma using a liquid scintillation counter.

-

The clearance of [3H]triolein represents the lipolysis and uptake of fatty acids, while the clearance of [14C]cholesteryl oleate represents the clearance of the TRL remnant core.

-

-

Data Analysis:

-

Plot the percentage of the injected dose remaining in the plasma over time for both isotopes.

-

Calculate the plasma clearance rate from the decay curve.

-

Visualizing the Core Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: ApoC-III Inhibition Pathway by this compound.

Caption: this compound Drug Development Workflow.

Conclusion

This compound represents a targeted therapeutic approach for the management of severe hypertriglyceridemia, particularly in the context of FCS, by directly addressing the overproduction of ApoC-III. Its mechanism of action, centered on the antisense-mediated inhibition of ApoC-III synthesis, leads to a significant reduction in plasma triglycerides through both LPL-dependent and LPL-independent pathways. The robust quantitative data from pivotal clinical trials underscore its efficacy in a patient population with limited treatment options. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and similar therapeutic modalities. As research in the field of oligonucleotide therapeutics continues to advance, the principles underlying the development and evaluation of this compound will serve as a valuable reference for the scientific and drug development communities.

References

- 1. hcplive.com [hcplive.com]

- 2. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of this compound in patients with multifactorial chylomicronaemia (COMPASS): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simplified procedure to trace triglyceride‐rich lipoprotein metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Volanesorsen: A Second-Generation Antisense Oligonucleotide Targeting Apolipoprotein C-III

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Volanesorsen is a second-generation antisense oligonucleotide (ASO) developed to inhibit the synthesis of apolipoprotein C-III (ApoC-III), a key regulator of triglyceride metabolism.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development and evaluation. This compound is designed as a therapeutic intervention for severe hypertriglyceridemia, particularly in patients with familial chylomicronemia syndrome (FCS), a rare and debilitating genetic disorder.[1][2]

Core Mechanism of Action

This compound is a synthetic, single-stranded nucleic acid molecule designed to be complementary to the messenger RNA (mRNA) of the APOC3 gene.[1] As a second-generation ASO, it incorporates chemical modifications, specifically a 2'-O-methoxyethyl (2'-MOE) modification in the sugar-phosphate backbone, which enhances its stability, binding affinity, and resistance to nuclease degradation.[3][4]

The primary mechanism of action involves the binding of this compound to the APOC3 mRNA in the liver. This binding event creates an RNA-DNA heteroduplex, which is a substrate for the endogenous enzyme Ribonuclease H1 (RNase H1).[5][6] RNase H1 selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the APOC3 mRNA.[5][6] By preventing the translation of APOC3 mRNA, this compound effectively reduces the production and secretion of ApoC-III protein from hepatocytes.[1][5]

Apolipoprotein C-III is a glycoprotein that plays a pivotal role in triglyceride metabolism by inhibiting lipoprotein lipase (LPL) and hepatic lipase, enzymes responsible for the hydrolysis of triglycerides in chylomicrons and very-low-density lipoproteins (VLDL).[3][7] ApoC-III also impedes the hepatic uptake of triglyceride-rich lipoproteins (TRLs).[7] By reducing ApoC-III levels, this compound disinhibits LPL and hepatic lipase activity, leading to enhanced clearance of TRLs from the circulation and a subsequent reduction in plasma triglyceride levels.[5][8]

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in several key clinical trials, including the Phase 3 APPROACH, COMPASS, and BROADEN studies.

Efficacy Data

The primary efficacy endpoint in these trials was the percent change in fasting triglyceride levels from baseline.

| Clinical Trial | Patient Population | Treatment Arm | N | Baseline Triglycerides (mg/dL, mean) | Percent Change from Baseline at 3 Months (mean) | Absolute Reduction in Triglycerides (mg/dL, mean) | Reference(s) |

| APPROACH | Familial Chylomicronemia Syndrome (FCS) | This compound 300 mg weekly | 33 | 2,209 | -77% | -1,712 | [9][10] |

| Placebo | 33 | 2,209 | +18% | +92 | [9][10] | ||

| COMPASS | Multifactorial Chylomicronemia | This compound 300 mg weekly | 75 | ~1,260 | -71.2% | -869 | [11][12] |

| Placebo | 38 | ~1,260 | +0.9% | +74 | [11][12] | ||

| BROADEN | Familial Partial Lipodystrophy (FPLD) | This compound 300 mg weekly | 20 | - | -88% | - | [13] |

| Placebo | 20 | - | -22% | - | [13] | ||

| Phase 2 | Type 2 Diabetes & High Triglycerides | This compound 300 mg weekly | 10 | - | -69% | - | [14] |

| Placebo | 5 | - | - | - | [14] |

Safety Data: Common Adverse Events

The most frequently reported adverse events in this compound-treated patients are summarized below.

| Adverse Event | APPROACH Study (this compound, n=33) | COMPASS Study (this compound, n=75) | Reference(s) |

| Thrombocytopenia | 45% (platelet counts < 100,000 per microliter) | - | [10] |

| Injection Site Reactions | 61% | Most common adverse event | [15][16] |

| Abdominal Pain | 27% | - | [17] |

| Fatigue | 21% | - | [17] |

| Headache | 21% | - | [17] |

| Nausea | 18% | - | [17] |

| Myalgia | 15% | - | [17] |

| Diarrhea | 15% | - | [17] |

| Epistaxis | 15% | - | [17] |

| Vomiting | 15% | - | [17] |

| Nasopharyngitis | 15% | - | [17] |

Experimental Protocols

This section details the general methodologies employed in the development and evaluation of second-generation antisense oligonucleotides like this compound.

Antisense Oligonucleotide Synthesis and Purification

The synthesis of 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotides is typically performed using automated solid-phase phosphoramidite chemistry.[11][14]

Protocol Outline:

-

Solid Support: The synthesis begins with the first nucleoside attached to a solid support, commonly controlled pore glass (CPG), via its 3'-hydroxyl group.[18]

-

DMT Protection: The 5'-hydroxyl group of the nucleoside is protected by a dimethoxytrityl (DMT) group.

-

Stepwise Synthesis Cycle:

-

De-blocking: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid.

-

Coupling: The next phosphoramidite monomer (containing the desired base and 2'-MOE modification) is activated and coupled to the deprotected 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

-

Purification: The crude oligonucleotide product is purified to remove failure sequences and other impurities. High-performance liquid chromatography (HPLC) is a common method for achieving high purity.[18]

-

Quality Control: The final product is analyzed for purity, identity, and integrity using techniques such as mass spectrometry and UV spectroscopy.[18]

In Vitro Activity Assay: RNase H-Mediated Cleavage

This assay is used to confirm that the ASO can direct RNase H to cleave its target mRNA.

Protocol Outline:

-

Substrate Preparation: A radiolabeled or fluorescently tagged RNA transcript corresponding to the target sequence of the APOC3 mRNA is synthesized.

-

Hybridization: The ASO (this compound) is incubated with the target RNA transcript to allow for the formation of an RNA-ASO duplex.

-

RNase H Treatment: Recombinant RNase H enzyme is added to the reaction mixture.

-

Incubation: The reaction is incubated at a physiological temperature (e.g., 37°C) for a defined period.

-

Analysis of Cleavage Products: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).[6] The presence of cleavage products of the expected size confirms RNase H-mediated activity.[6]

-

Quantification: The intensity of the bands corresponding to the full-length RNA and the cleavage products can be quantified to determine the efficiency of cleavage.

In Vivo Efficacy Assessment in Animal Models

Animal models of hypertriglyceridemia are utilized to evaluate the in vivo efficacy and safety of ASOs.

Protocol Outline:

-

Animal Model Selection: Relevant animal models include human ApoC-III transgenic mice, Ldlr-/- mice, or non-human primates fed a high-fructose diet to induce hypertriglyceridemia.[5][19]

-

ASO Administration: this compound or a control ASO is administered to the animals, typically via subcutaneous injection, at various dose levels and frequencies.[19]

-

Monitoring: Animals are monitored for general health and body weight.

-

Blood Sampling: Blood samples are collected at predetermined time points to measure plasma triglyceride levels, ApoC-III protein concentrations, and other lipid parameters.

-

Tissue Harvesting: At the end of the study, tissues such as the liver are harvested.

-

Target Engagement Analysis:

-

mRNA Quantification: The levels of APOC3 mRNA in the liver are quantified using quantitative real-time PCR (qRT-PCR) to confirm target knockdown.

-

Protein Quantification: The levels of ApoC-III protein in plasma and liver can be measured by methods such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.[20]

-

-

Histopathological Analysis: Liver tissue may be examined for any signs of toxicity or steatosis.

Conclusion

This compound represents a targeted therapeutic approach for the management of severe hypertriglyceridemia by specifically inhibiting the production of ApoC-III. Its mechanism as a second-generation antisense oligonucleotide has been well-characterized, and clinical trials have demonstrated its efficacy in significantly reducing triglyceride levels in patients with familial chylomicronemia syndrome and other hypertriglyceridemic states. While the therapeutic benefits are substantial, the safety profile, particularly the risk of thrombocytopenia and injection site reactions, requires careful monitoring and management. The experimental methodologies outlined in this guide provide a framework for the continued development and evaluation of antisense oligonucleotide therapies.

References

- 1. pwc.co.uk [pwc.co.uk]

- 2. A New Modality in Dyslipidemia Treatment: Antisense Oligonucleotide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microsynth.com [microsynth.com]

- 4. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]

- 5. Hypertriglyceridemia and Atherosclerosis: Using Human Research to Guide Mechanistic Studies in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Recent Apolipoprotein CIII trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. This compound and Triglyceride Levels in Familial Chylomicronemia Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antisense properties of 2'-O-(2S-methoxypropyl)-RNA-modified gapmer antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of this compound in patients with multifactorial chylomicronaemia (COMPASS): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of efficacy and safety of this compound for treatment of metabolic complications in patients with familial partial lipodystrophy: Results of the BROADEN study: this compound in FPLD; The BROADEN Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Best practices in oligonucleotide manufacturing | CRB [crbgroup.com]

- 15. Sequence-specific RNase H cleavage of gag mRNA from HIV-1 infected cells by an antisense oligonucleotide in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. Developing Manufacturing Oligonucleotides An Overview [advancingrna.com]

- 19. ahajournals.org [ahajournals.org]

- 20. Simultaneous Quantification of Apolipoprotein C-III O-Glycoforms by Protein-MRM - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Basis of Familiel Chylomicronemia Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Familial Chylomicronemia Syndrome (FCS) is a rare, autosomal recessive disorder characterized by severe hypertriglyceridemia due to the impaired catabolism of chylomicrons. This condition arises from loss-of-function mutations in genes crucial for the activity of lipoprotein lipase (LPL), the key enzyme in triglyceride hydrolysis. While mutations in the LPL gene itself are the most common cause, accounting for approximately 80% of cases, pathogenic variants in genes encoding LPL's cofactors and processing proteins—APOC2, APOA5, GPIHBP1, and LMF1—are also implicated.[1][2] This guide provides an in-depth overview of the molecular genetics of FCS, detailing the roles of the associated genes, the spectrum of mutations, and genotype-phenotype correlations. Furthermore, it outlines key experimental protocols for genetic diagnosis and functional variant characterization, and presents quantitative data in a structured format to aid researchers and professionals in drug development.

Introduction to the Molecular Pathophysiology of FCS

Familial Chylomicronemia Syndrome is a monogenic disorder resulting from the genetic inability to clear triglyceride-rich lipoproteins, specifically chylomicrons, from the plasma.[2][3] Chylomicrons are synthesized in the intestine after a fat-containing meal and are responsible for transporting dietary triglycerides through the bloodstream.[4][5] In healthy individuals, these chylomicrons are rapidly hydrolyzed by lipoprotein lipase (LPL), an enzyme anchored to the luminal surface of capillary endothelial cells in adipose tissue, cardiac, and skeletal muscle.[3][5] This process releases free fatty acids for energy use or storage.

The functionality of LPL is dependent on a complex pathway involving several key proteins. A disruption in any of these components due to genetic mutations leads to a dysfunctional lipolytic process, causing massive accumulation of chylomicrons in the plasma, a condition known as chylomicronemia.[3][6] This results in extremely elevated triglyceride levels, often exceeding 1000 mg/dL, and is the hallmark of FCS.[6][7] The inheritance pattern for FCS is autosomal recessive, meaning an individual must inherit two mutated alleles (one from each parent) to be affected.[4][8]

Core Genetic Determinants of FCS

The genetic architecture of FCS centers around the lipoprotein lipase pathway. Biallelic loss-of-function mutations in one of five canonical genes are the primary cause of the syndrome.[6][9]

Table 1: Genes Implicated in Familial Chylomicronemia Syndrome

| Gene | Protein Product | Function in Chylomicron Metabolism | Chromosomal Locus |

| LPL | Lipoprotein Lipase | The primary enzyme responsible for hydrolyzing triglycerides within chylomicrons.[3][4] | 8p21.3 |

| APOC2 | Apolipoprotein C-II | An essential cofactor that binds to and activates LPL on the surface of chylomicrons.[3] | 19q13.32 |

| APOA5 | Apolipoprotein A-V | A potent activator of LPL-mediated triglyceride hydrolysis.[1][3] | 11q23.3 |

| GPIHBP1 | Glycosylphosphatidylinositol-anchored high-density lipoprotein-binding protein 1 | Transports LPL from the subendothelial spaces to the capillary lumen and anchors it to the endothelial surface.[2][3] | 8q24.3 |

| LMF1 | Lipase Maturation Factor 1 | A chaperone protein located in the endoplasmic reticulum, essential for the proper folding and maturation of LPL.[2][3] | 16p13.3 |

Mutations in the LPL gene are the most prevalent cause of FCS, identified in over 80% of diagnosed patients.[1][2] The remaining cases are attributed to mutations in the other four genes, which are critical for LPL's function, transport, or activation.[2]

Quantitative Data on Genetic Variants and Clinical Phenotypes

The genetic diagnosis of FCS is confirmed by identifying biallelic pathogenic variants in one of the canonical genes. The clinical presentation is severe, with triglyceride levels often being more than 10 times the upper limit of normal.

Table 2: Distribution of Causal Genes in FCS Patients and Associated Triglyceride Levels

| Gene | Prevalence in FCS Patients | Typical Fasting Triglyceride Range (mg/dL) | Reference |

| LPL | ~80-83% | >1000 - 20,000+ | [1][4][6][10] |

| GPIHBP1 | ~5-10% | >1000 - 15,000+ | [11] |

| APOA5 | ~2-5% | >1000 - 10,000+ | [6][11] |

| APOC2 | ~1-2% | >1000 - 10,000+ | [11] |

| LMF1 | ~1% | >1000 - 10,000+ | [11] |

Note: Triglyceride levels can be highly variable and are influenced by dietary fat intake.

Patients with FCS typically present with symptoms early in life, including recurrent episodes of acute pancreatitis, eruptive xanthomas, and hepatosplenomegaly.[5] A comparison with Multifactorial Chylomicronemia Syndrome (MCS), a polygenic condition, highlights the severity of the monogenic FCS form.

Table 3: Genotype-Phenotype Comparison between FCS and MCS

| Feature | Familial Chylomicronemia Syndrome (FCS) | Multifactorial Chylomicronemia Syndrome (MCS) | Reference |

| Genetic Basis | Monogenic (biallelic rare mutations in 1 of 5 canonical genes) | Polygenic (heterozygous rare variants + accumulation of common small-effect variants) | [6][10] |

| Age of Onset | Earlier (Childhood/Adolescence) | Later (Adulthood) | [10][11] |

| On-Treatment Triglyceride Levels | Markedly higher, often refractory to standard therapies | Lower, more responsive to therapy | [10] |

| Incidence of Acute Pancreatitis | High, recurrent episodes are common | Lower | [10][11] |

Experimental Protocols for Diagnosis and Research

A definitive diagnosis of FCS requires a combination of clinical suspicion, biochemical analysis, and genetic confirmation. Functional assays are crucial for characterizing the pathogenicity of novel variants identified during genetic screening.

Diagnostic Workflow

The diagnostic process for FCS follows a stepwise approach, starting with clinical and biochemical evaluation and culminating in genetic testing for confirmation.

Protocol 1: Genetic Analysis via Next-Generation Sequencing (NGS) Panel

This protocol outlines the steps for identifying causative mutations using a targeted NGS panel.

-

Sample Collection and DNA Extraction:

-

Collect 3-5 mL of peripheral blood in an EDTA tube or a saliva sample using a designated kit.

-

Extract genomic DNA (gDNA) using a standardized commercial kit (e.g., QIAamp DNA Blood Mini Kit).

-

Quantify the extracted gDNA and assess its purity using spectrophotometry (A260/A280 ratio).

-

-

Library Preparation and Target Enrichment:

-

Fragment the gDNA to a desired size range (e.g., 150-250 bp).

-

Perform end-repair, A-tailing, and ligation of sequencing adapters with unique barcodes for each sample.

-

Enrich the target regions (coding exons and flanking intronic sequences of LPL, APOC2, APOA5, GPIHBP1, LMF1) using a capture-based method with biotinylated oligonucleotide probes.

-

-

Sequencing:

-

Pool the enriched libraries.

-

Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq) to achieve high coverage (>100x) of the target regions.

-

-

Bioinformatic Analysis:

-

Quality Control: Assess raw sequencing reads for quality scores.

-

Alignment: Align reads to the human reference genome (e.g., GRCh38/hg38).

-

Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels).

-

Annotation: Annotate identified variants with information from databases such as dbSNP, ClinVar, and gnomAD.

-

Filtering: Filter variants based on allele frequency (<1% in population databases), predicted functional impact (e.g., nonsense, frameshift, missense), and inheritance pattern (homozygous or compound heterozygous).

-

-

Variant Confirmation and Classification:

-

Confirm potentially pathogenic variants using an orthogonal method, typically Sanger sequencing.

-

Classify variants as Pathogenic, Likely Pathogenic, or Variant of Uncertain Significance (VUS) according to ACMG guidelines.

-

Protocol 2: Post-Heparin Lipoprotein Lipase (LPL) Activity Assay

This functional assay measures the total lipolytic activity in plasma after the release of endothelial-bound lipases by heparin.

-

Patient Preparation and Sample Collection:

-

The patient must be in a fasting state for at least 12 hours.

-

Administer an intravenous bolus of heparin (e.g., 50-60 IU/kg body weight).

-

After 10-15 minutes, collect a blood sample from the contralateral arm into a pre-chilled EDTA tube.

-

Immediately place the sample on ice and centrifuge at 4°C (e.g., 3000 x g for 15 minutes) to separate the plasma.

-

Store the plasma at -80°C until the assay is performed.

-

-

Assay Procedure (Radiolabeled Substrate Method):

-

Prepare a substrate emulsion containing radiolabeled triolein (e.g., [³H]triolein), unlabeled triolein, and phospholipids.

-

Prepare two sets of reaction tubes for each plasma sample: one for total lipase activity and one for hepatic lipase (HL) activity.

-

To the HL tubes, add a high concentration of NaCl (1 M) or an LPL-specific inhibitory antibody to inhibit LPL activity.

-

Add the post-heparin plasma sample to all tubes.

-

Initiate the reaction by adding the substrate emulsion and incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a mixture to extract the released free fatty acids (e.g., methanol/chloroform/heptane).

-

Centrifuge to separate the phases and measure the radioactivity in the aqueous phase using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of released free fatty acids based on the measured radioactivity.

-

Total Lipase Activity is determined from the tubes without inhibitor.

-

Hepatic Lipase (HL) Activity is determined from the tubes with the LPL inhibitor.

-

LPL Activity is calculated by subtracting the HL activity from the total lipase activity.

-

Results are typically expressed as nmol of FFA released/mL/hour. In FCS patients, LPL activity is severely reduced or undetectable.

-

Protocol 3: In Vitro Functional Analysis of LPL Variants

This protocol is used to assess the impact of a specific VUS on LPL protein expression, secretion, and activity.

-

Plasmid Construction and Site-Directed Mutagenesis:

-

Obtain a mammalian expression vector containing the wild-type (WT) human LPL cDNA.

-

Introduce the variant of interest into the WT LPL plasmid using a site-directed mutagenesis kit.

-

Verify the presence of the mutation and the integrity of the rest of the coding sequence by Sanger sequencing.

-

-

Cell Culture and Transfection:

-

Culture a suitable cell line, such as HEK293T cells, in appropriate media.

-

Transiently transfect the cells in separate wells with the WT-LPL plasmid, the mutant-LPL plasmid, and an empty vector control using a transfection reagent (e.g., Lipofectamine).

-

For optimal LPL expression and folding, cells can be co-transfected with a plasmid expressing LMF1.

-

-

Analysis of LPL Mass and Secretion:

-

After 48 hours, collect the cell culture medium and prepare cell lysates.

-

Measure the LPL protein concentration (mass) in both the cell lysate (intracellular LPL) and the medium (secreted LPL) using a human LPL-specific ELISA kit.

-

Alternatively, perform Western blot analysis on the lysate and medium using an anti-LPL antibody to visualize protein expression and secretion.

-

-

Analysis of LPL Enzymatic Activity:

-

Measure the LPL enzymatic activity in aliquots of the cell culture medium using a fluorometric LPL activity assay kit.

-

This assay typically uses a quenched substrate that fluoresces upon hydrolysis by LPL.

-

Compare the activity of the mutant LPL to the WT LPL, normalizing for LPL mass to determine the specific activity.

-

-

Interpretation:

-

A significant reduction in LPL mass in the lysate and medium suggests the mutation affects protein synthesis or stability.

-

Normal LPL mass in the lysate but reduced mass in the medium indicates a secretion defect.

-

Normal secreted LPL mass but reduced enzymatic activity points to a catalytic defect.

-

Conclusion and Future Directions

The genetic basis of Familial Chylomicronemia Syndrome is well-defined, revolving around the critical LPL pathway. A comprehensive understanding of the roles of LPL, APOC2, APOA5, GPIHBP1, and LMF1 is essential for accurate diagnosis and the development of novel therapeutic strategies. While dietary fat restriction remains the cornerstone of management, the detailed molecular understanding of FCS is paving the way for targeted therapies, including gene therapy and antisense oligonucleotides. For drug development professionals, functional assays that can precisely characterize the molecular defect caused by a specific mutation are invaluable for patient stratification and for designing therapies that can restore or bypass the dysfunctional step in the chylomicron metabolism pathway. Continued research into the genotype-phenotype correlations and the development of standardized, high-throughput functional assays will further improve the diagnosis and management of this severe metabolic disorder.

References

- 1. remequi.incmnsz.mx [remequi.incmnsz.mx]

- 2. m.youtube.com [m.youtube.com]

- 3. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diagnostic algorithm for familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | GPIHBP1 and ANGPTL4 Utilize Protein Disorder to Orchestrate Order in Plasma Triglyceride Metabolism and Regulate Compartmentalization of LPL Activity [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Diagnostic value of post-heparin lipase testing in detecting common genetic variants in the LPL and LIPC genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Post-Heparin LPL Activity Measurement Using VLDL As a Substrate: A New Robust Method for Routine Assessment of Plasma Triglyceride Lipolysis Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prevention Genetics [preventiongenetics.com]

A Deep Dive into Volanesorsen for Severe Hypertriglyceridemia: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of volanesorsen, an antisense oligonucleotide developed for the treatment of severe hypertriglyceridemia, with a primary focus on Familial Chylomicronemia Syndrome (FCS). This document synthesizes key findings from pivotal clinical trials, details on its mechanism of action, and outlines the experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound is a second-generation 2'-O-methoxyethyl (2'-MOE) chimeric antisense oligonucleotide.[1] It is designed to specifically target the messenger RNA (mRNA) for apolipoprotein C-III (ApoC-III), a protein synthesized in the liver that plays a central role in the regulation of plasma triglycerides.[2][3]

ApoC-III inhibits lipoprotein lipase (LPL), a key enzyme responsible for the hydrolysis of triglycerides from triglyceride-rich lipoproteins (TRLs) like chylomicrons and very-low-density lipoproteins (VLDL).[2][4] By binding to ApoC-III mRNA, this compound facilitates its degradation by RNase H, thereby preventing the synthesis of the ApoC-III protein.[2] The resulting reduction in plasma ApoC-III levels leads to a disinhibition of LPL activity, promoting the clearance of TRLs and consequently lowering plasma triglyceride levels.[2][5] This mechanism is effective even in patients with deficient LPL activity, as it also enhances LPL-independent clearance pathways.[1][6]

Clinical Efficacy in Severe Hypertriglyceridemia

The efficacy of this compound has been demonstrated in several key clinical trials, most notably the Phase 3 APPROACH and COMPASS studies. These trials enrolled patients with FCS and severe hypertriglyceridemia, respectively.

The APPROACH Trial

The APPROACH study was a randomized, double-blind, placebo-controlled, 52-week trial involving 66 patients with FCS.[7][8] Patients treated with this compound (300 mg weekly) achieved a statistically significant mean reduction in triglycerides of 77% from baseline after 3 months, compared to an 18% increase in the placebo group (p<0.0001).[7][8][9] This corresponded to a mean absolute reduction of 1,712 mg/dL.[7][8] Furthermore, 50% of this compound-treated patients with baseline triglycerides ≥750 mg/dL reached levels below 500 mg/dL after 3 months, a target associated with a reduced risk of pancreatitis.[7] A significant reduction in the incidence of pancreatitis events was also observed in the this compound-treated group.[7][8]

The COMPASS Trial

The COMPASS study was a randomized, double-blind, placebo-controlled, 26-week trial in 113 patients with severe hypertriglyceridemia (average baseline triglycerides of 1,261 mg/dL).[10][11] The this compound-treated group (n=75) showed a mean reduction in triglycerides of 71.2% from baseline after 13 weeks, compared to a 0.9% reduction in the placebo group (p<0.0001).[10][11][12] This represented a mean absolute reduction of 869 mg/dL.[10][11] In a subset of seven FCS patients within this study, the mean triglyceride reduction was 73%, an absolute reduction of 1,511 mg/dL.[10]

Long-term Efficacy

An open-label extension study of the APPROACH and COMPASS trials demonstrated sustained reductions in triglyceride levels with long-term this compound treatment.[13] In treatment-naive FCS patients, mean triglyceride reductions of 60% were observed at 3 months, with a sustained effect over 24 months.[13] A longitudinal study in the UK Early Access to Medicines Scheme showed a 52% median reduction in triglycerides at 3 months in treatment-naive FCS patients, which was maintained for over 15 months.[14] This long-term treatment was also associated with a 74% reduction in the rate of pancreatitis events compared to the 5-year period prior to treatment.[14][15]

Table 1: Summary of Efficacy Data from Key Clinical Trials

| Study | Patient Population | N (this compound/Placebo) | Baseline Triglycerides (mg/dL) | Primary Endpoint: Mean % Change in Triglycerides from Baseline | Mean Absolute Reduction in Triglycerides (mg/dL) |

| APPROACH | Familial Chylomicronemia Syndrome (FCS) | 33/33 | 2,209 | -77% vs. +18% (at 3 months) | 1,712 |

| COMPASS | Severe Hypertriglyceridemia | 75/38 | 1,261 | -71.2% vs. -0.9% (at 13 weeks) | 869 |

| COMPASS (FCS subset) | Familial Chylomicronemia Syndrome (FCS) | 5/2 | 2,280 | -73% vs. +70% (at 13 weeks) | 1,511 |

| Phase 2 (FCS subset) | Familial Chylomicronemia Syndrome (FCS) | 3 | 1,844 | -69% (at 3 months) | 1,298 |

Safety and Tolerability Profile

The most common adverse events associated with this compound treatment are injection site reactions (ISRs) and thrombocytopenia (a decrease in platelet counts).[7][16]

Table 2: Key Safety Findings from the APPROACH Trial

| Adverse Event | This compound (n=33) | Placebo (n=33) |

| Injection Site Reactions | 61% | 0% |

| Thrombocytopenia (Platelets <100,000/µL) | 48% | 0% |

| Severe Thrombocytopenia (Platelets <25,000/µL) | 2 patients | 0 patients |

| Discontinuation due to Adverse Events | 9 patients | 0 patients |

Declines in platelet counts were generally manageable with dose adjustments and enhanced monitoring protocols.[7][8] No patients discontinued due to low platelets in the last six months of the APPROACH study after the implementation of a more rigorous platelet monitoring schedule.[7][8]

Experimental Protocols

Clinical Trial Design and Patient Population

-

APPROACH Trial: A Phase 3, randomized, double-blind, placebo-controlled, 52-week study in 66 patients with a diagnosis of FCS confirmed either by genetic testing or documented low LPL activity (<20% of normal).[7][17] Eligible patients had fasting triglyceride levels ≥750 mg/dL.[17]

-

COMPASS Trial: A Phase 3, randomized, double-blind, placebo-controlled, 26-week study in 113 patients with severe hypertriglyceridemia (fasting triglycerides ≥500 mg/dL).[10][11][12]

-

Dosing: In the pivotal trials, this compound was administered as a 300 mg subcutaneous injection once weekly.[1][15][18]

References

- 1. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]

- 2. abcam.com [abcam.com]

- 3. Efficacy and safety of this compound in patients with multifactorial chylomicronaemia (COMPASS): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Apolipoprotein C3 ELISA Kit (EHAPOC3) - Invitrogen [thermofisher.com]

- 5. Human APOC3 (Apolipoprotein C-III) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 6. mdpi.com [mdpi.com]

- 7. Human Apolipoprotein CIII ELISA Kit (ab154131) | Abcam [abcam.com]

- 8. Metabolism and Disposition of this compound, a 2'- O-(2 methoxyethyl) Antisense Oligonucleotide, Across Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. 3 The technology | this compound for treating familial chylomicronaemia syndrome | Guidance | NICE [nice.org.uk]

- 11. Exploring this compound: a promising approach to preventing acute pancreatitis in severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. mdpi.com [mdpi.com]

- 14. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Treatment with this compound, a 2′-O-Methoxyethyl-Modified Antisense Oligonucleotide Targeting APOC3 mRNA, Does Not Affect the QTc Interval in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Akcea and Ionis Announce Positive Results from Pivotal Study of this compound in Patients with Familial Chylomicronemia Syndrome (FCS) [prnewswire.com]

- 18. Prevention Genetics [preventiongenetics.com]

Preclinical Profile of Volanesorsen: An In-Depth Technical Guide for Researchers

Executive Summary

Volanesorsen, an antisense oligonucleotide (ASO) targeting apolipoprotein C-III (apoC-III) mRNA, has demonstrated significant potential in preclinical studies as a potent therapeutic agent for reducing plasma triglycerides. This technical guide provides a comprehensive overview of the pivotal preclinical investigations of this compound and its species-specific analogues in various animal models, including mice, rats, and nonhuman primates. The data presented herein, meticulously compiled from peer-reviewed literature, offers researchers, scientists, and drug development professionals a detailed resource on the efficacy, mechanism of action, pharmacokinetics, and toxicology of this novel therapeutic. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to provide a clear and concise understanding of the underlying biological processes.

Introduction

Hypertriglyceridemia is a prevalent metabolic disorder and a significant risk factor for cardiovascular disease and pancreatitis. Apolipoprotein C-III (apoC-III) plays a central role in the regulation of triglyceride metabolism, primarily by inhibiting lipoprotein lipase (LPL) and hepatic lipase, key enzymes responsible for the clearance of triglyceride-rich lipoproteins (TRLs) from the circulation.[1] this compound (formerly known as ISIS 304801) is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide designed to specifically bind to and promote the degradation of apoC-III mRNA, thereby inhibiting the synthesis of the apoC-III protein.[2] This targeted approach offers a promising strategy for lowering plasma triglyceride levels. This guide delves into the foundational preclinical animal studies that have elucidated the therapeutic potential of this ASO.

Mechanism of Action

This compound exerts its therapeutic effect by selectively targeting the mRNA transcript of the APOC3 gene. As an antisense oligonucleotide, its sequence is complementary to a specific region of the apoC-III mRNA. Upon administration, this compound distributes to the liver, the primary site of apoC-III synthesis.[3] Within hepatocytes, it binds to the target apoC-III mRNA, forming a DNA-RNA heteroduplex. This hybrid molecule is a substrate for RNase H, an intracellular enzyme that selectively cleaves the RNA strand of such duplexes.[3] The degradation of the apoC-III mRNA prevents its translation into the apoC-III protein, leading to a significant reduction in both intracellular and circulating levels of apoC-III.[3] The subsequent decrease in apoC-III alleviates the inhibition of LPL and hepatic lipase, resulting in enhanced catabolism of TRLs and a marked reduction in plasma triglyceride concentrations.[1]

References

- 1. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Drug properties of second-generation antisense oligonucleotides: how do they measure up to their predecessors? | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Molecular Targets of Volanesorsen Therapy

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Volanesorsen (marketed as Waylivra) is a second-generation antisense oligonucleotide (ASO) designed as a targeted therapy for severe hypertriglyceridemia.[1] Its primary indication is for the treatment of Familial Chylomicronemia Syndrome (FCS), a rare and severe genetic disorder characterized by the inability to metabolize triglycerides effectively.[2][3] This document provides a comprehensive technical overview of the molecular underpinnings of this compound therapy, detailing its primary molecular target, mechanism of action, and the downstream physiological effects. It includes a summary of key quantitative data from clinical trials, generalized experimental protocols for ASO evaluation, and detailed diagrams of the relevant biological pathways and experimental workflows.

The Molecular Target: Apolipoprotein C-III (ApoC-III)

The therapeutic action of this compound is centered on a single molecular target: the messenger RNA (mRNA) that codes for apolipoprotein C-III (ApoC-III).[2][4]

2.1 Function of ApoC-III

ApoC-III is a 79-amino acid glycoprotein primarily synthesized in the liver and to a lesser extent, the intestine.[5][6] It is a crucial regulator of triglyceride metabolism, exerting its effects through several mechanisms:

-

Inhibition of Lipoprotein Lipase (LPL): ApoC-III is a potent inhibitor of LPL, the primary enzyme responsible for hydrolyzing triglycerides within chylomicrons and Very-Low-Density Lipoproteins (VLDL).[4][7]

-

Inhibition of Hepatic Lipase: The protein also inhibits hepatic lipase, which is involved in the conversion of VLDL to intermediate-density and low-density lipoproteins (IDL, LDL).[7][8]

-

Impaired Hepatic Clearance: ApoC-III interferes with the hepatic uptake of triglyceride-rich lipoproteins (TRLs) and their remnants by blocking their binding to hepatic receptors like the LDL receptor (LDLR) and LRP1.[8][9][10]

-

Promotion of VLDL Assembly: Intracellularly, ApoC-III has been shown to promote the assembly and secretion of triglyceride-rich VLDL particles from the liver, particularly in lipid-rich conditions.[6][10][11]

Elevated levels of ApoC-III are causally linked to hypertriglyceridemia. Conversely, individuals with loss-of-function mutations in the APOC3 gene exhibit lower plasma triglyceride levels and a reduced risk of cardiovascular disease.[5][12]

Pathophysiology of Familial Chylomicronemia Syndrome (FCS)

FCS is a rare autosomal recessive disorder that provides the primary clinical context for this compound therapy.[3][13] The condition is most commonly caused by biallelic loss-of-function mutations in the gene encoding Lipoprotein Lipase (LPL), affecting an estimated 1-2 individuals per million.[14][15] Other less common mutations affect genes necessary for LPL function, such as APOC2, APOA5, GP1HBP1, and LMF1.[3]

The resulting deficiency in LPL activity leads to a profound inability to clear chylomicrons from the plasma. This causes a massive accumulation of triglycerides, with fasting levels often exceeding 885 mg/dL and potentially reaching many thousands.[14][16] The primary and most severe complication of this condition is recurrent, and potentially fatal, acute pancreatitis.[3][17]

This compound: Mechanism of Action

This compound is a 20-nucleotide, second-generation 2'-O-methoxyethyl (2'-MOE) modified ASO.[1][9] Its design enables it to specifically target the mRNA of human ApoC-III, thereby inhibiting its production through an antisense mechanism.

The sequence of events is as follows:

-

Hybridization: After subcutaneous administration, this compound distributes to the liver.[4] In hepatocytes, its nucleotide sequence specifically binds to a complementary sequence in the 3' untranslated region of the ApoC-III mRNA.[9][18] This forms an RNA-DNA hybrid duplex.

-

RNase H1-Mediated Cleavage: The intracellular enzyme Ribonuclease H1 (RNase H1) recognizes this RNA-DNA hybrid.[4][9]

-

mRNA Degradation: RNase H1 selectively cleaves the RNA strand (the ApoC-III mRNA) of the hybrid, marking it for degradation by cellular machinery.[4][19]

-

Inhibition of Translation: The degradation of the ApoC-III mRNA prevents it from being translated into ApoC-III protein by ribosomes.[19][20]

-

Restoration of Lipid Metabolism: The resulting reduction in circulating ApoC-III protein disinhibits LPL, allowing for the effective hydrolysis and clearance of TRLs from the plasma, leading to a dramatic reduction in triglyceride levels.[8][19] This clearance occurs through both LPL-dependent and LPL-independent pathways.[9][13]

Quantitative Data Summary

The efficacy and pharmacokinetic profile of this compound have been characterized in several clinical trials. The data below is summarized from key studies.

Table 1: Efficacy of this compound in Clinical Trials

| Trial Name | Patient Population | N (this compound/Placebo) | Primary Endpoint | Result | Citation(s) |

| APPROACH | Familial Chylomicronemia Syndrome (FCS) | 33 / 33 | Mean % change in triglycerides at 3 months | -77% in this compound group vs. +18% in placebo group (p<0.001) | [21] |

| Mean absolute reduction in triglycerides | -1712 mg/dL in this compound group | [21] | |||

| % change in ApoC-III at 3 months | -84% in this compound group vs. +6.1% in placebo group | [21][22] | |||

| COMPASS | Severe Hypertriglyceridemia or FCS | 76 / 38 | Mean % change in triglycerides at 3 months | -71.2% in this compound group vs. +0.9% in placebo group (p<0.0001) | [22] |

| Mean absolute reduction in triglycerides | -869 mg/dL in this compound group | [22] | |||

| Phase 2 | Type 2 Diabetes & Hypertriglyceridemia | 10 / 5 | Mean % change in triglycerides at 13 weeks | -69% in this compound group | [23][24] |

| Mean % change in ApoC-III at 13 weeks | -88% in this compound group | [23][24] | |||

| Mean % change in HDL-C at 13 weeks | +42% in this compound group | [23][24] | |||

| OLE | FCS (from APPROACH, COMPASS, and Naive) | - | Mean % decrease in triglycerides from baseline | Sustained reductions of 42% to 66% at 24 months | [25] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Description | Citation(s) |

| Administration | Subcutaneous injection | - | [4][19] |

| Bioavailability | ~80% | Fraction of the administered dose that reaches systemic circulation | [18][20] |

| Tmax (Time to Peak Concentration) | 2 to 4 hours | Time to reach maximum plasma concentration after subcutaneous dose | [18][26] |

| Volume of Distribution (Vd) | 330 L | Apparent volume into which the drug is distributed | [20] |

| Plasma Protein Binding | >98% | Extent of binding to proteins in the blood plasma | [20][27] |

| Metabolism | Endo- and exonuclease-mediated | Cleavage by cellular nucleases into shorter oligonucleotides | [27] |

| Elimination Half-life (t½) | >2 weeks (12 to 31 days) | Time required for the plasma concentration to reduce by half | [18][20] |

| Excretion | Primarily urinary | Excreted in the urine as metabolites | [20][27] |

Experimental Protocols for ASO Evaluation

The development of an antisense oligonucleotide like this compound involves a rigorous series of in vitro and in vivo experiments to validate its efficacy, specificity, and safety. Below is a generalized, detailed methodology representing a typical workflow.

6.1 Oligonucleotide Design and Synthesis

-

Target Selection: Identify the target mRNA sequence (e.g., human APOC3).

-

Sequence "Walking": Design and synthesize a series of ASOs (~20 nucleotides in length) complementary to different accessible regions of the target mRNA (e.g., 5' UTR, coding region, 3' UTR) to identify the most potent sequences.[28]

-